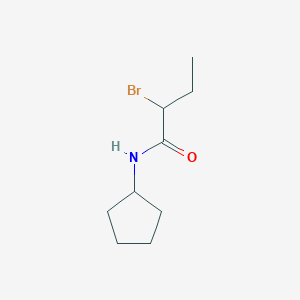

2-bromo-N-cyclopentylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-N-cyclopentylbutanamide is an organic compound with the molecular formula C9H16BrNO and a molecular weight of 234.13 g/mol It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the butanamide backbone, with a cyclopentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopentylbutanamide typically involves the bromination of N-cyclopentylbutanamide. One common method is the reaction of N-cyclopentylbutanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic bromination, where the bromine molecule adds to the butanamide backbone, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopentylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the cyclopentyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of N-cyclopentylbutanamide derivatives with different substituents replacing the bromine atom.

Reduction: Formation of N-cyclopentylbutanamide.

Oxidation: Formation of cyclopentyl carboxylic acids or ketones, depending on the extent of oxidation.

Scientific Research Applications

2-Bromo-N-cyclopentylbutanamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The compound’s structure allows for interactions with various biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopentylbutanamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the cyclopentyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-N-cyclohexylbutanamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

2-Bromo-N-cyclopropylbutanamide: Contains a cyclopropyl group, leading to different steric and electronic properties.

2-Bromo-N-phenylbutanamide:

Uniqueness

2-Bromo-N-cyclopentylbutanamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence the compound’s reactivity, biological activity, and potential applications compared to its analogs. The cyclopentyl group provides a balance between rigidity and flexibility, making the compound versatile for various chemical and biological studies.

Biological Activity

2-Bromo-N-cyclopentylbutanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through bromination of N-cyclopentylbutanamide. The general reaction involves treating N-cyclopentylbutanamide with bromine in the presence of a solvent such as dichloromethane under controlled temperature conditions. The resulting compound features a bromine atom that serves as a versatile functional group, facilitating further chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. The compound's structure allows it to interact with biological targets, which may inhibit microbial growth.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines, including those derived from breast and colon cancers. The mechanism behind this activity may involve the modulation of specific cellular pathways or direct interaction with cancerous cells .

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to molecular targets.

- Lipophilicity and Membrane Permeability : The cyclopentyl group influences the compound’s lipophilicity, affecting its distribution and activity within biological systems.

- Enzyme Interaction : The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Table: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HepG2 (hepatoma) and HCT116 (colon cancer). The results indicated a significant reduction in cell viability, suggesting that the compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction . Further investigations are needed to elucidate the precise pathways involved.

Properties

IUPAC Name |

2-bromo-N-cyclopentylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-2-8(10)9(12)11-7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRJZNYXASAEPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1CCCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586131 |

Source

|

| Record name | 2-Bromo-N-cyclopentylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905811-01-0 |

Source

|

| Record name | 2-Bromo-N-cyclopentylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.